L-Moses, also known as L-45, is a chemical compound characterized by the molecular formula C21H24N6. It serves primarily as a selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain, demonstrating a binding affinity (Kd) of approximately 126 nanomolar. Its selectivity extends to GCN5, with a Kd value of 600 nanomolar, indicating a preference for PCAF over GCN5 in biological interactions . L-Moses is recognized for its role in epigenetic regulation through bromodomain inhibition, making it a valuable tool in chemical biology and therapeutic research.
L-Moses functions through competitive inhibition of the bromodomain of PCAF, which is involved in the recognition of acetylated lysines on histones and non-histone proteins. The compound's mechanism of action involves binding to the bromodomain, thereby preventing the interaction between PCAF and its acetylated substrates. This inhibition can lead to alterations in gene expression and cellular signaling pathways that are critical in various biological processes .
The biological activity of L-Moses has been extensively studied, particularly regarding its effects on cellular processes. As a potent inhibitor of PCAF, it influences several pathways associated with cell proliferation, differentiation, and apoptosis. Notably, L-Moses has shown potential in modulating inflammatory responses and may play a role in cancer therapy by altering the expression of oncogenes and tumor suppressor genes . Its selectivity for PCAF makes it an important chemical probe for studying bromodomain functions in various biological contexts.
L-Moses has several applications in research and potential therapeutic contexts:
Studies on L-Moses have focused on its interactions with various proteins involved in epigenetic regulation. Its selective inhibition of PCAF allows researchers to dissect the functional roles of this bromodomain in cellular signaling pathways. Interaction studies have demonstrated that L-Moses can effectively disrupt PCAF-mediated transcriptional activation, providing insights into the mechanistic underpinnings of gene regulation . Additionally, comparative studies with other bromodomain inhibitors help elucidate its unique properties.
L-Moses shares structural and functional similarities with several other compounds that target bromodomains. Below is a comparison highlighting its uniqueness:
Compound Name | Target Bromodomain | Binding Affinity (Kd) | Unique Features |
---|---|---|---|
L-Moses (L-45) | PCAF | 126 nM | Selective for PCAF over GCN5 |
JQ1 | BRD4 | 10 nM | First-in-class BET inhibitor |
I-BET151 | BET family | 20 nM | Broad-spectrum BET inhibitor |
D-Moses | GCN5 | 600 nM | Enantiomeric negative control |
L-Moses stands out due to its selective inhibition profile and its specific application as a research tool for studying PCAF's role in cellular processes.
L-Moses possesses a well-defined molecular formula of C21H24N6, with a molecular weight of 360.46 daltons [1] [2] [3]. This molecular weight determination has been consistently reported across multiple analytical platforms and confirmed through mass spectrometry analysis [6]. The compound exhibits a precise atomic composition consisting of twenty-one carbon atoms, twenty-four hydrogen atoms, and six nitrogen atoms, reflecting its complex heterocyclic architecture [1] [13].
The molecular weight of 360.46 daltons places L-Moses within an optimal range for bromodomain inhibitor compounds, contributing to its favorable pharmacokinetic properties [7]. Computational analysis using PubChem 2.1 algorithms has validated this molecular weight calculation, with consistency observed across different analytical methods [1].
Table 1: Fundamental Molecular Properties of L-Moses
Property | Value | Reference |
---|---|---|
Molecular Formula | C21H24N6 | [1] [2] [3] |
Molecular Weight | 360.46 g/mol | [1] [6] [13] |
CAS Number | 2079885-05-3 | [1] [3] [5] |
PubChem CID | 131698638 | [1] |
ChEMBL ID | CHEMBL4570969 | [1] |
The structural foundation of L-Moses centers on a triazolopthalazine core, specifically a 1,2,4-triazolo[3,4-a]phthalazine scaffold [7] [19] [32]. This heterocyclic system represents a fused ring architecture combining triazole and phthalazine moieties, creating a rigid planar structure that serves as the primary pharmacophore [7]. The triazolopthalazine core provides the essential binding characteristics necessary for bromodomain recognition and selectivity [16] [19].
The 1,2,4-triazolo[3,4-a]phthalazine framework consists of a benzene ring fused to a diazine ring, which is further fused to a triazole ring [11] [23]. This tricyclic system creates a conjugated aromatic framework that facilitates π-π stacking interactions with aromatic residues in protein binding sites [16]. The nitrogen atoms within the triazole portion serve as crucial hydrogen bond acceptors, particularly in bromodomain binding interactions [7] [27].
Structural analysis reveals that the triazolopthalazine core maintains planarity due to the extensive conjugation throughout the fused ring system [15]. The electron-rich nature of this heterocyclic scaffold contributes to its ability to form strong interactions with the acetyl-lysine binding pocket of bromodomains [16] [24]. The core structure exhibits characteristic absorption properties in ultraviolet-visible spectroscopy, reflecting its extended conjugated system [15].
Table 2: Triazolopthalazine Core Structural Features
Feature | Description | Impact |
---|---|---|
Ring System | 1,2,4-triazolo[3,4-a]phthalazine | Planar, rigid scaffold [7] [19] |
Nitrogen Atoms | Six total, three in triazole | Hydrogen bonding capability [16] |
Conjugation | Extended π-system | π-π stacking interactions [16] |
Planarity | Rigid planar geometry | Optimal binding conformation [15] |
L-Moses exhibits defined stereochemistry with two chiral centers located on the propanediamine chain attached to the triazolopthalazine core [1] [7] [19]. The absolute configuration is designated as (1S,2S), indicating specific spatial arrangements at both stereogenic centers [1] [13] [19]. This stereochemical configuration derives from the synthetic precursor (1R,2S)-(-)-norephedrine, which provides the chiral foundation for the molecule [7] [19] [21].
The (1S,2S)-configuration represents the absolute stereochemistry according to the Cahn-Ingold-Prelog priority rules [8] [9]. The first chiral center (position 1) bears a phenyl group, dimethylamino functionality, and hydrogen, while the second chiral center (position 2) contains a methyl group, hydrogen, and the attachment point to the triazolopthalazine system [1] [7]. This specific stereochemical arrangement is critical for optimal binding to the target bromodomain [19] [24].
The stereochemical integrity of L-Moses has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography studies of protein-ligand complexes [7] [29]. The enantiopure form of L-Moses ensures consistent biological activity and eliminates potential complications arising from stereoisomeric mixtures [7] [19].
Table 3: Stereochemical Parameters of L-Moses
Parameter | Value | Method |
---|---|---|
Absolute Configuration | (1S,2S) | Cahn-Ingold-Prelog nomenclature [1] [7] |
Chiral Centers | 2 | Structural analysis [1] [19] |
Enantiomeric Purity | >99% | Synthesis from norephedrine [7] [21] |
Optical Activity | Levorotatory | Derived from precursor [21] |
L-Moses demonstrates specific physicochemical properties that influence its biological behavior and analytical handling [2] [10] [13]. The compound appears as a white to light yellow solid at room temperature, with high chemical stability under standard storage conditions [6] [13]. The melting point and thermal properties reflect the stability of the triazolopthalazine core structure [15].
Solubility characteristics of L-Moses vary significantly across different solvent systems [2] [10]. In dimethyl sulfoxide, the compound achieves solubility of 2 milligrams per milliliter, providing clear solutions suitable for biological assays [10] [13]. Dimethylformamide supports higher solubility at 25 milligrams per milliliter, while ethanol permits dissolution up to 10 milligrams per milliliter [2] [10]. Aqueous phosphate-buffered saline (pH 7.2) allows solubility of 10 milligrams per milliliter, facilitating biological applications [2] [10].
The compound exhibits good metabolic stability in human and mouse liver microsomes, indicating favorable pharmacokinetic properties [5] [7] [19]. Cell permeability studies demonstrate effective cellular uptake, supporting its utility as a chemical probe for intracellular targets [5] [7]. The physicochemical profile supports storage at -20°C for extended periods without degradation [2] [10] [13].
Table 4: Physicochemical Properties and Solubility Data
Property | Value | Conditions |
---|---|---|
Appearance | White to light yellow solid | Room temperature [6] [13] |
DMSO Solubility | 2 mg/mL | Clear solution [10] [13] |
DMF Solubility | 25 mg/mL | Clear solution [2] [10] |
Ethanol Solubility | 10 mg/mL | Clear solution [2] [10] |
PBS Solubility | 10 mg/mL | pH 7.2 [2] [10] |
Storage Temperature | -20°C | Long-term stability [2] [10] |
L-Moses belongs to a family of triazolopthalazine-based compounds that share the common 1,2,4-triazolo[3,4-a]phthalazine core but differ in their substituent patterns [4] [14] [18]. Comparative structural analysis reveals that related compounds in this family include various substituted derivatives with different substitution patterns on the core scaffold [4] [26] [31].
The 8-chloro-3-methyl-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine represents a closely related structure with chlorine substitution and different positioning of functional groups [4] [26]. This compound maintains the core triazolopthalazine framework but lacks the propanediamine chain that characterizes L-Moses [4]. The molecular weight of 294.74 daltons for this chlorinated analog contrasts with the 360.46 daltons of L-Moses, reflecting the additional substituents in the latter [4] [26].
Another related compound, 6-(4-morpholinyl)-3-phenyl-1,2,4-triazolo[3,4-a]phthalazine, demonstrates alternative functionalization strategies while maintaining the core scaffold [14]. With a molecular weight of 331.4 daltons, this morpholine-containing derivative illustrates the structural diversity possible within the triazolopthalazine family [14]. The 1,2,4-triazolo[3,4-a]phthalazine-3-methanol represents another variant with hydroxymethyl substitution, showing a molecular weight of 200.201 daltons [23].
Structural comparison with the basic triazolopthalazine core (molecular formula C9H6N4, molecular weight 170.175 daltons) highlights the additional complexity introduced by the substituents in L-Moses [11]. The core structure provides the foundational binding characteristics, while the specific substituents in L-Moses confer enhanced selectivity and potency for bromodomain targets [7] [16].
Table 5: Structural Comparison of Related Triazolopthalazine Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
L-Moses | C21H24N6 | 360.46 | Propanediamine chain, methyl group [1] [7] |
8-Chloro-3-methyl-6-phenyl derivative | C16H11ClN4 | 294.74 | Chlorine, methyl, phenyl substitution [4] [26] |
6-Morpholinyl-3-phenyl derivative | C19H17N5O | 331.4 | Morpholine, phenyl substitution [14] |
3-Methanol derivative | C10H8N4O | 200.201 | Hydroxymethyl substitution [23] |
Core triazolopthalazine | C9H6N4 | 170.175 | Unsubstituted core structure [11] |